

# An In-depth Technical Guide to the Aromatic Ketone Properties of Hexanophenone

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## Compound of Interest

Compound Name: Hexanophenone

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## Introduction

**Hexanophenone**, also known as 1-phenylhexan-1-one or caprophenone, is an aromatic ketone with the chemical formula  $C_{12}H_{16}O$ .<sup>[1][2][3]</sup> Its structure, featuring a hexanoyl group attached to a phenyl ring, makes it a versatile compound in various chemical and pharmaceutical applications.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the core aromatic ketone properties of **hexanophenone**, including its physicochemical characteristics, synthesis protocols, spectroscopic data, and its emerging role in drug discovery and development.

## Physicochemical Properties

**Hexanophenone** is a colorless to pale yellow liquid or a low-melting solid at ambient temperatures.<sup>[1][5]</sup> It possesses a mild, aromatic, or sweet floral odor.<sup>[5][6]</sup> The key physicochemical properties of **hexanophenone** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	[1][2][3]
Molecular Weight	176.25 g/mol	[1][3]
CAS Number	942-92-7	[1][3][7]
Appearance	Pale yellow to white crystalline solid or colorless to pale yellow liquid	[1][5][6]
Melting Point	25-26 °C	[2][7][8]
Boiling Point	265 °C	[2][7][8]
Density	0.958 g/mL at 25 °C	[2][7][8]
Refractive Index	1.5105 at 20 °C	[2][8]
Solubility	Slightly soluble in water. Soluble in organic solvents such as ethanol, acetone, ether, and chloroform.	[4][5][6]
Flash Point	> 100 °C	[6]
Stability	Stable under normal conditions. Avoid exposure to strong acids, bases, and oxidizing agents.	[1][6]

## Synthesis of Hexanophenone

**Hexanophenone** can be synthesized through various organic reactions, with Friedel-Crafts acylation being a common and effective method.[1] This reaction involves the introduction of a hexanoyl group into a benzene ring using hexanoyl chloride and a Lewis acid catalyst like aluminum chloride.[1]

## Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of **hexanophenone** from benzene and hexanoyl chloride.[9]

## Materials:

- Benzene (460 mL, 6 eq.)
- Dichloromethane (DCM) (350 mL)
- Aluminum chloride ( $\text{AlCl}_3$ ) (172 g, 1.5 eq.)
- Hexanoyl chloride (116 g, 1 eq.) dissolved in 250 mL DCM
- Ice
- 5% Sodium hydroxide ( $\text{NaOH}$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

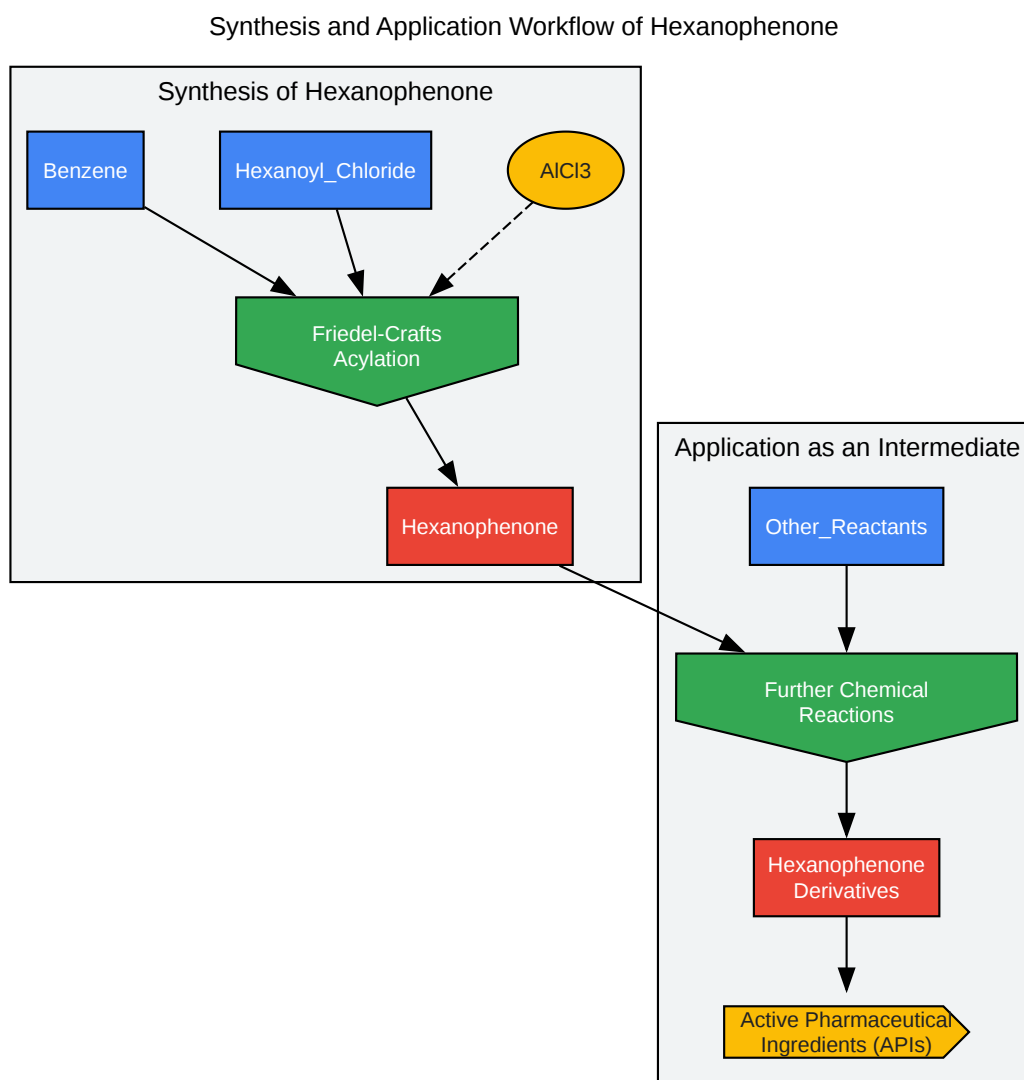
## Procedure:

- To a stirred solution of benzene in dichloromethane at room temperature, cool the mixture to  $0^\circ\text{C}$ .
- Slowly add aluminum chloride at  $0^\circ\text{C}$  over 30 minutes.
- Stir the reaction mixture at  $0^\circ\text{C}$  for an additional 30 minutes.
- Add the solution of hexanoyl chloride in DCM dropwise, keeping the temperature at  $0^\circ\text{C}$ .
- Allow the reaction to return to room temperature and stir for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by carefully adding ice.
- Extract the product with DCM (2 x 250 mL).
- Wash the combined organic layers twice with 500 mL of 5%  $\text{NaOH}$  solution.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and evaporate the solvent under reduced pressure.

- Purify the crude product by distillation at 100°C under high vacuum to obtain 1-phenylhexan-1-one as a colorless liquid.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **hexanophenone** via Friedel-Crafts acylation and its subsequent use as a chemical intermediate.



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Caption: Synthesis and application workflow of **Hexanophenone**.

## Spectroscopic Data

The structural identification and characterization of **hexanophenone** are supported by various spectroscopic techniques.

Spectroscopic Data	Key Features and Values	References
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.96 (d, J = 7.4 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 2.96 (t, J = 7.4 Hz, 2H), 1.76 - 1.70 (m, 2H), 1.39 - 1.34 (m, 4H), 0.94 - 0.87 (m, 3H)	[7]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 200.7, 137.2, 133.0, 128.7, 128.2, 38.7, 31.7, 24.2, 22.7, 14.1	[7]
Infrared (IR) Spectroscopy	A characteristic C=O stretching vibration is expected around 1690 cm <sup>-1</sup> .	[10][11]
Mass Spectrometry (MS)	The molecular ion peak [M] <sup>+</sup> would be observed at m/z = 176.	[12]

## Applications in Research and Drug Development

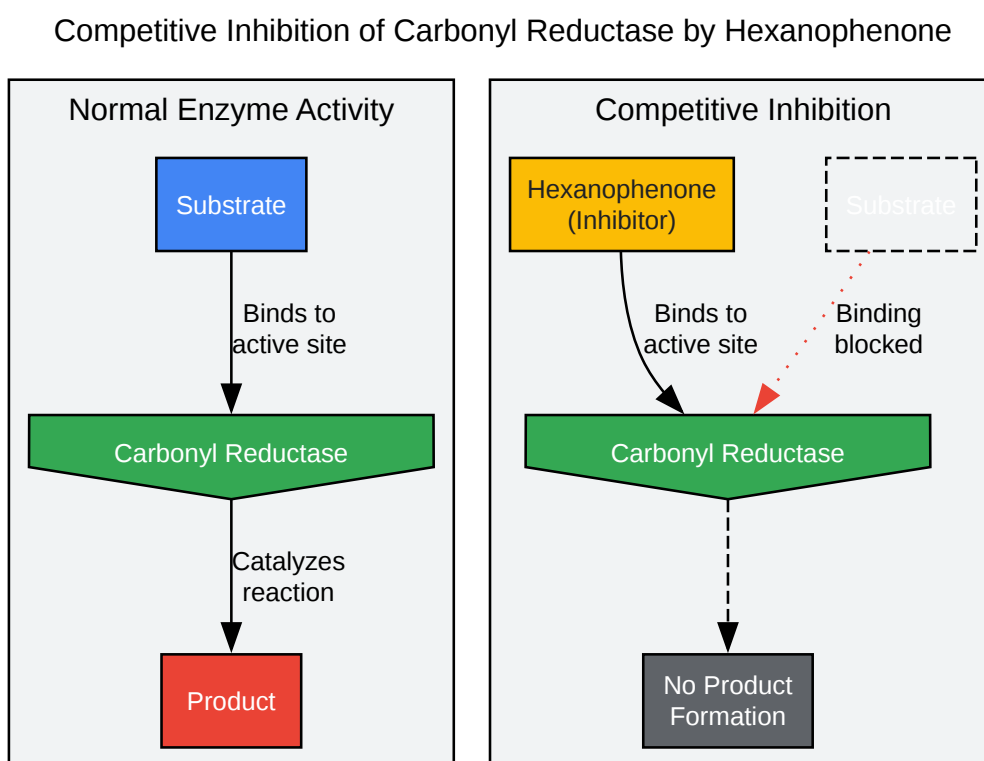
**Hexanophenone** serves as a crucial intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[13][14] Its reactive ketone functionality allows for diverse synthetic transformations, making it a valuable tool in structure-activity relationship (SAR) studies for the design of new therapeutic agents.[13][14]

## Enzyme Inhibition

Research has shown that **hexanophenone** and other alkyl phenyl ketones can act as inhibitors of carbonyl reductase.[7] Specifically, **hexanophenone** has been identified as a competitive inhibitor of this enzyme in pig heart cytosol.[7] Carbonyl reductase is involved in the

metabolism of numerous compounds, including drugs, and its inhibition can be a strategic approach in drug design to modulate drug metabolism and efficacy.[13][14]

The following diagram illustrates the concept of competitive inhibition by **hexanophenone** on carbonyl reductase.



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Caption: Competitive inhibition of carbonyl reductase by **Hexanophenone**.

## Role in Pharmaceutical Synthesis

The chemical structure of **hexanophenone**, with its phenyl group and hexanoyl chain, provides a versatile scaffold for medicinal chemists to build complex molecules.[13] It is used as a starting material in the synthesis of various pharmaceutical compounds and their derivatives, which have been investigated for activities such as fungicidal properties.[1][13]

## Safety and Handling

**Hexanophenone** is irritating to the eyes, respiratory system, and skin.[2][5] It is essential to handle this chemical in a well-ventilated area, preferably under a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][15] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] Store in a cool, dry place in a tightly sealed container.[5][16]

## Conclusion

**Hexanophenone** is an aromatic ketone with well-defined physicochemical properties and established synthesis protocols. Its utility extends beyond being a simple chemical compound, serving as a key intermediate in organic synthesis and a valuable tool in pharmaceutical research and drug development. The ability of **hexanophenone** to act as a competitive inhibitor of carbonyl reductase highlights its potential for the development of novel therapeutic agents. Further research into the biological activities of **hexanophenone** and its derivatives is warranted to fully explore its therapeutic potential.

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